

Application Note: Mass Spectrometry Analysis of 4-Bromo-7-azaindole

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Compound of Interest

Compound Name: 4-Bromo-7-azaindole

Cat. No.: B105606

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Abstract

This document provides a detailed protocol for the analysis of **4-Bromo-7-azaindole** using electrospray ionization mass spectrometry (ESI-MS). **4-Bromo-7-azaindole** is a key heterocyclic building block in medicinal chemistry, notably in the development of kinase inhibitors.[1][2][3][4][5][6][7][8] Understanding its mass spectrometry fragmentation pattern is crucial for its identification, characterization, and for monitoring its incorporation into larger, more complex molecules during drug discovery and development. This application note outlines the sample preparation, instrumental parameters for ESI-MS and tandem MS (MS/MS) analysis, and a detailed, predicted fragmentation profile of **4-Bromo-7-azaindole**.

Introduction

4-Bromo-7-azaindole, with a molecular formula of $C_7H_5BrN_2$ and a molecular weight of 197.03 g/mol, is a versatile scaffold in organic synthesis.[9][10] Its structure, featuring a fused pyridine and pyrrole ring system with a bromine substituent, makes it an attractive starting material for generating diverse chemical libraries. The 7-azaindole core is recognized as a privileged structure in medicinal chemistry, often serving as a bioisostere for indole or purine systems. Mass spectrometry is an essential analytical technique for the structural confirmation and purity assessment of such compounds. This note details the expected fragmentation behavior of **4-Bromo-7-azaindole** under collision-induced dissociation (CID), providing a reference for researchers working with this and related compounds.

Predicted Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization, **4-Bromo-7-azaindole** is expected to be readily protonated to form the pseudomolecular ions $[M+H]^+$. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet with a mass difference of 2 Da.^[9]

Upon subjection to tandem mass spectrometry (MS/MS), the protonated molecular ion is anticipated to undergo fragmentation through several key pathways, primarily involving the loss of the bromine atom and cleavage of the heterocyclic ring system. The proposed fragmentation cascade is initiated by the loss of a bromine radical, followed by the sequential loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyrrole and pyridine rings.

Table 1: Predicted MS/MS Fragmentation Data for **4-Bromo-7-azaindole**

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss	Proposed Fragment Structure	Relative Intensity (%)
197/199	117	Br•	7-azaindole radical cation	100
197/199	90	Br•, HCN	C ₆ H ₄ N ⁺	45
117	90	HCN	C ₆ H ₄ N ⁺	60
117	63	HCN, HCN	C ₅ H ₃ ⁺	25
90	63	HCN	C ₅ H ₃ ⁺	30

Note: This data is predicted based on common fragmentation patterns of related heterocyclic and brominated compounds. Actual relative intensities may vary depending on the specific instrumental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

- **Stock Solution (1 mg/mL):** Accurately weigh approximately 1 mg of **4-Bromo-7-azaindole** and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO).
- **Working Solution (10 µg/mL):** Dilute the stock solution 1:100 with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For direct infusion, a concentration of 1-10 µg/mL is typically sufficient. For LC-MS analysis, further dilution may be necessary depending on the sensitivity of the instrument.
- **Filtration:** If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system or electrospray needle.
- **Vials:** Use appropriate autosampler vials with septa designed for mass spectrometry.

Mass Spectrometry Analysis

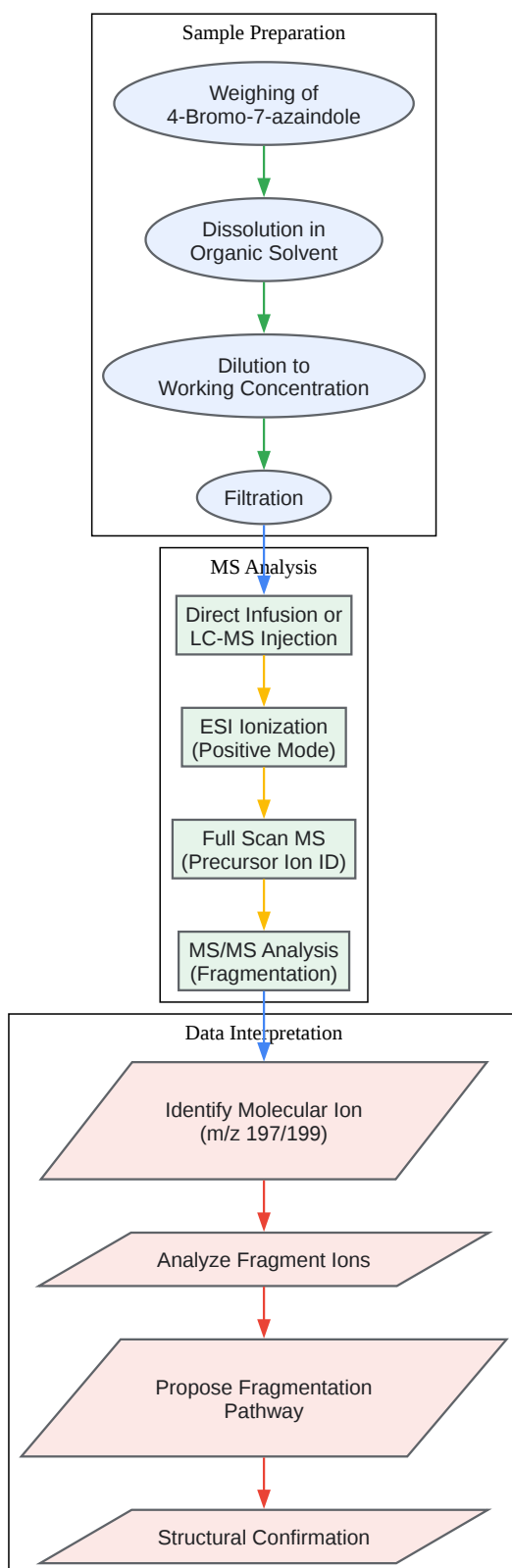
The following are general parameters for ESI-MS and MS/MS analysis. These should be optimized for the specific instrument being used.

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
- **Ionization Mode:** Positive ion mode is preferred due to the basic nitrogen atoms in the azaindole ring system, which are readily protonated.
- **Infusion/Chromatography:** For initial characterization, direct infusion of the sample solution at a flow rate of 5-10 µL/min can be performed. For analysis of complex mixtures, liquid chromatography (LC) coupling is recommended. A C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a suitable starting point.
- **MS Parameters:**
 - **Capillary Voltage:** 3.5 - 4.5 kV

- Source Temperature: 120 - 150 °C
- Desolvation Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation without causing in-source fragmentation.
- Full Scan MS: Acquire data over a mass range of m/z 50-500 to observe the protonated molecular ion.
- MS/MS Parameters:
 - Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 197 and 199).
 - Collision Gas: Argon is typically used as the collision gas.
 - Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions. The optimal collision energy should be determined experimentally to maximize the information obtained from the fragmentation spectrum.

Visualizations

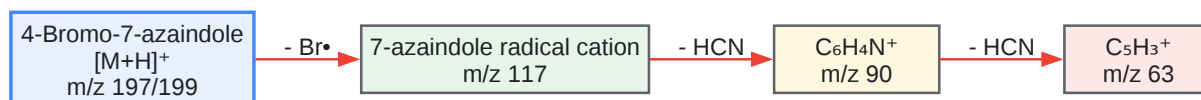
Logical Workflow for Mass Spectrometry Analysis



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Figure 1. Experimental workflow for the mass spectrometric analysis of **4-Bromo-7-azaindole**.

Predicted Fragmentation Pathway of 4-Bromo-7-azaindole



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Figure 2. Proposed major fragmentation pathway of protonated **4-Bromo-7-azaindole**.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **4-Bromo-7-azaindole**. The detailed protocols for sample preparation and instrumental analysis, along with the predicted fragmentation pattern, will aid researchers in the confident identification and characterization of this important synthetic building block. The provided workflows and diagrams offer a clear visual representation of the analytical process and the expected fragmentation chemistry, serving as a valuable resource for drug discovery and development professionals.

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